2-(3-methoxy-5-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 5-position on the benzene ring, with an ethylamine chain attached to the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-5-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3-methoxy-5-methylbenzaldehyde. This can be achieved through the methylation of 3-hydroxy-5-methylbenzaldehyde using dimethyl sulfate in the presence of a base such as sodium hydroxide.
-
Formation of the Intermediate: : The next step involves the formation of 3-methoxy-5-methylphenylacetonitrile by reacting 3-methoxy-5-methylbenzaldehyde with potassium cyanide in the presence of a suitable catalyst.
-
Reduction to Amine: : The nitrile group in 3-methoxy-5-methylphenylacetonitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
Formation of Hydrochloride Salt: : Finally, the free base of 2-(3-methoxy-5-methylphenyl)ethan-1-amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the amine group, converting it to a secondary or tertiary amine using reagents like lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential effects on biological systems, particularly in studies related to neurotransmitter activity due to its structural similarity to naturally occurring phenethylamines.
-
Medicine: : Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
-
Industry: : Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3-methoxy-5-methylphenyl)ethan-1-amine hydrochloride exerts its effects is primarily through its interaction with neurotransmitter receptors in the brain. The compound can mimic the action of endogenous phenethylamines, binding to receptors such as serotonin and dopamine receptors, and modulating their activity. This interaction can influence mood, cognition, and behavior, making it a compound of interest in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with two methoxy groups on the benzene ring.
2-Methoxy-2-(4-methylphenyl)ethan-1-amine hydrochloride: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to other phenethylamines. The presence of both a methoxy and a methyl group on the benzene ring can influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to unique therapeutic effects.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research, from organic chemistry to neuropharmacology.
Properties
CAS No. |
2613389-27-6 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.